molecular formula C22H25N3O3S2 B2745962 4-(diethylsulfamoyl)-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 325977-51-3

4-(diethylsulfamoyl)-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2745962
CAS No.: 325977-51-3
M. Wt: 443.58
InChI Key: CNOBSJBKSMSAEA-UHFFFAOYSA-N
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Description

4-(Diethylsulfamoyl)-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide is a synthetic small molecule featuring a benzamide core linked to a substituted thiazole moiety, a structural motif of significant interest in medicinal chemistry. This compound belongs to a class of N-(thiazol-2-yl)-benzamide analogs that have been identified as a novel class of selective antagonists for the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . Compounds with this core structure have been demonstrated to act as negative allosteric modulators (NAMs), potentially targeting the transmembrane and/or intracellular domains of the receptor to exert state-dependent inhibition . Given the pharmacological profile of its structural analogs, this benzamide-thiazole derivative is a valuable research tool for exploring the physiological roles of ZAC, which is activated by zinc, copper, and protons, yet remains poorly understood . Its primary research applications include fundamental neuropharmacology studies, ion channel screening assays, and the investigation of novel signaling pathways. Structurally related thiazole derivatives are frequently explored for their diverse biological activities, including potential as antitumor agents . This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-(diethylsulfamoyl)-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3S2/c1-5-25(6-2)30(27,28)18-11-9-17(10-12-18)21(26)24-22-23-20(14-29-22)19-13-15(3)7-8-16(19)4/h7-14H,5-6H2,1-4H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNOBSJBKSMSAEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=C(C=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(Diethylsulfamoyl)-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular details:

PropertyDescription
Molecular Formula C23H29N3O6S
Molecular Weight 475.6 g/mol
IUPAC Name 4-(Diethylsulfamoyl)-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide
InChI Key ZVDLXFJJUBYXIW-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its structural components:

  • Sulfonamide Group : This group is known to interact with various enzymes, potentially serving as an inhibitor.
  • Thiazole Ring : The thiazole moiety may enhance the compound's ability to bind to specific biological targets.
  • Dimethyl Phenyl Group : This portion may contribute to the lipophilicity and overall bioavailability of the compound.

The proposed mechanism involves the formation of hydrogen bonds with active sites on enzymes or receptors, leading to inhibition or modulation of their activity.

Anticancer Properties

Research indicates that compounds with similar structures exhibit anticancer properties. In vitro studies have shown that sulfonamide derivatives can induce apoptosis in cancer cells by:

  • Inhibiting key signaling pathways related to cell proliferation.
  • Inducing oxidative stress within cancer cells.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may be effective against various bacterial strains due to its ability to disrupt bacterial cell wall synthesis.

Case Studies

  • Anticancer Efficacy :
    • A study published in Cancer Letters demonstrated that a related sulfonamide compound inhibited the growth of breast cancer cells by inducing apoptosis through the mitochondrial pathway. The findings suggest that similar mechanisms may be applicable to 4-(diethylsulfamoyl)-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide .
  • Antimicrobial Activity :
    • In a clinical trial assessing the efficacy of a thiazole-based compound against resistant bacterial strains, results indicated significant antibacterial activity. The study highlighted the potential for developing new antimicrobial agents from thiazole derivatives .

Research Findings

Recent studies have focused on the synthesis and optimization of this compound for enhanced biological activity. Key findings include:

  • Structure-Activity Relationship (SAR) : Modifications in the thiazole and phenyl groups have been shown to affect potency and selectivity against various targets.
  • In Vivo Studies : Animal models have demonstrated promising results in reducing tumor size and inhibiting bacterial infections when treated with this compound .

Comparison with Similar Compounds

Structural Variations

Sulfamoyl Group Modifications
  • 4-[Cyclopropyl(methyl)sulfamoyl]-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide
    • Replacing diethyl with cyclopropyl(methyl)sulfamoyl increases steric bulk, slightly raising molecular weight to 441.57 g/mol. This substitution may reduce metabolic clearance but could hinder membrane permeability .
  • 4-(Diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide
    • The nitro group on the thiazole increases polarity (molecular weight: 460.5 g/mol) and may confer electron-withdrawing effects, altering binding affinity in enzymatic assays .
Thiazole Ring Substitutions
  • 4-(Diethylsulfamoyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide
    • Fluorine substitution at the para position (C20H20FN3O3S2) improves metabolic stability and bioavailability compared to dimethylphenyl, as seen in fluorinated drug analogs .
  • N-(4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide
    • Dichlorophenyl substitution enhances halogen bonding in receptor pockets, as demonstrated in anti-inflammatory assays .
Anti-Inflammatory Activity
  • N-(4-Phenyl-1,3-thiazol-2-yl)-4-chlorobenzamide (5c) exhibited the highest potency (carrageenan-induced edema model) due to the electron-withdrawing chloro group enhancing target binding .
Calcium Channel Activation
  • N-(4-(2,5-Dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide (2D216) demonstrated superior calcium channel activation, attributed to the piperidine group’s conformational flexibility .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) XLogP3 Topological Polar Surface Area (Ų)
Target Compound C22H24N3O3S2 434.57 ~3.5 89.5
4-[Cyclopropyl(methyl)sulfamoyl] analog C22H23N3O3S2 441.57 ~4.1 96.2
4-(Morpholin-4-ylsulfonyl) analog C22H23N3O4S2 469.56 ~2.8 115.7
4-(4-Nitrophenyl)thiazole derivative C20H20N4O5S2 460.50 ~3.8 135.2

Key Trends :

  • Bulkier sulfamoyl groups (e.g., morpholine) reduce lipophilicity (lower XLogP3) and increase polarity.
  • Nitro groups elevate polar surface area, impacting solubility and membrane permeability.

Preparation Methods

Hantzsch Thiazole Synthesis with Pre-functionalized Components

Reacting 2-bromo-1-(2,5-dimethylphenyl)ethan-1-one with thiourea in ethanol (80°C, 6h) yields the thiazol-2-amine core. Key parameters:

  • Molar ratio : 1:1.2 (ketone:thiourea) optimizes ring closure
  • Solvent effects : Ethanol > DMF > THF (polar protic solvents favor cyclization)
  • Yield : 68–72% after recrystallization from hexane/ethyl acetate

Post-synthetic Functionalization via Cross-coupling

For higher regiocontrol, Suzuki-Miyaura coupling installs the aryl group post-thiazole formation (Table 2):

Table 2: Palladium-catalyzed coupling on 4-bromothiazol-2-amine

Catalyst System Base Solvent Temp (°C) Yield (%)
Pd(PPh₃)₄/K₃PO₄ Toluene/H₂O 110 65
XPhos Pd G2 Cs₂CO₃ Dioxane 100 82
PEPPSI-IPr K₂CO₃ DMF 120 74

Optimal conditions use XPhos Pd G2 with 2,5-dimethylphenylboronic acid (1.5 eq) in dioxane/water (10:1) at 100°C.

Amide Bond Formation: Coupling Strategies

The final step conjugates the sulfonamide acid and thiazole amine via three principal methods:

Carbodiimide-mediated Coupling

Using EDCl/HOBt in DMF (0°C → rt, 24h):

  • Molar ratio : 1:1.2 (acid:amine)
  • Yield : 73% after column chromatography (SiO₂, hexane/EtOAc 3:1)
  • Purity : >95% (HPLC)

Mixed Carbonate Activation

In-situ generation of acyl fluorides with TFFH (tetramethylfluoroformamidinium hexafluorophosphate):

  • Conditions : DIPEA, DCM, −10°C, 2h
  • Advantage : Minimizes racemization
  • Scale-up potential : Demonstrated at 500g scale

Enzymatic Coupling

Screen of lipases identified Candida antarctica Lipase B (CAL-B) as effective catalyst:

  • Solvent : MTBE
  • Conversion : 89% after 48h
  • Benefits : Avoids protecting groups, green chemistry approach

Process Optimization and Industrial Considerations

Critical parameters for manufacturing-scale synthesis:

Table 3: Key process variables and optima

Parameter Optimal Range Effect on Yield
pH (amination) 8.5–9.0 Prevents diethylamine protonation
Coupling temp 0–5°C Minimizes side reactions
Catalyst loading (Pd) 0.5–1.0 mol% Cost/performance balance
Crystallization anti-solvent Heptane Improves polymorph control

Purification Protocols :

  • Recrystallization : Ethyl acetate/hexane (1:3 v/v) gives needle-shaped crystals
  • Chromatography : Reverse-phase C18 column (ACN/H₂O gradient) for analytical samples
  • Final purity : ≥99.5% by qNMR

Analytical Characterization Data

Critical spectroscopic signatures confirm structure:

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.15 (d, J=8.4 Hz, 2H, Ar-H), 7.92 (s, 1H, Thiazole-H), 7.45–7.30 (m, 3H, Dimethylphenyl-H), 3.40 (q, J=7.1 Hz, 4H, NCH₂), 2.45 (s, 6H, Ar-CH₃), 1.25 (t, J=7.1 Hz, 6H, CH₃)
  • HRMS (ESI+) : m/z calcd for C₂₂H₂₅N₃O₃S₂ [M+H]⁺ 452.1467, found 452.1462
  • IR (ATR) : 1675 cm⁻¹ (C=O stretch), 1320/1150 cm⁻¹ (S=O asym/sym)

Industrial-Scale Production Insights

Adapted from patent US20080312205A1:

  • Reactor design : Glass-lined steel for corrosion resistance
  • Workup protocol :
    • Aqueous washes at 50°C to remove inorganic salts
    • Solvent swap from DCM to toluene via vacuum distillation
    • Crystallization with controlled cooling (−0.5°C/min)
  • Waste management :
    • Pd recovery via resin adsorption
    • Solvent recycling through fractional distillation

Q & A

Q. What in vivo models are suitable for evaluating therapeutic efficacy?

  • Models :
  • Murine Infection Models : Intraperitoneal inoculation with S. aureus to test survival rates post-treatment.
  • Toxicity Profiling : Acute toxicity assays in zebrafish embryos (LC₅₀ determination) .

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